molecular formula C6H5ClO2S B1297461 Methyl 5-chlorothiophene-2-carboxylate CAS No. 35475-03-7

Methyl 5-chlorothiophene-2-carboxylate

Cat. No. B1297461
Key on ui cas rn: 35475-03-7
M. Wt: 176.62 g/mol
InChI Key: SQVGSFPLDUMEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08592475B2

Procedure details

To a solution of 5-chloro-2-thiophenecarboxylic acid (10 g, 61.5 mmol) in methanol (200 ml) was added sulfuric acid (0.983 ml, 18.45 mmol). The resulting solution stirred at 50° C. overnight. H2O (50 mL) was added and the reaction was cooled to 0° C. in an ice-bath. The pH was adjusted to ˜12 and the aqueous phase was washed several times with DCM. The combined organic fractions were dried over Na2SO4, concentrated and used directly without further purification providing methyl 5-chloro-2-thiophenecarboxylate (7.2 g, 40.8 mmol, 66.3% yield): LCMS (ES) m/z 178 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.983 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.O.[CH3:16]O>>[Cl:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:16])=[O:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(S1)C(=O)O
Name
Quantity
0.983 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting solution stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 0° C. in an ice-bath
WASH
Type
WASH
Details
the aqueous phase was washed several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
used directly without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(S1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40.8 mmol
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.